molecular formula C17H12N4O B12917731 3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-12-4

3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12917731
CAS No.: 62052-12-4
M. Wt: 288.30 g/mol
InChI Key: PLYHVYHAFVVOJV-UHFFFAOYSA-N
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Description

3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a phenoxyphenyl group attached at the 3-position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-phenoxyphenylhydrazine with 2-cyanopyridine in the presence of a base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, leading to the formation of the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and fluorescent probes

Mechanism of Action

The mechanism of action of 3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazolo[4,5-b]pyrazine: Similar structure with a pyrazine ring instead of a pyridine ring.

    1,2,3-Triazolo[4,5-c]pyridazine: Contains a pyridazine ring fused to the triazole ring.

    1,2,3-Triazolo[4,5-d]pyrimidine: Features a pyrimidine ring fused to the triazole ring

Uniqueness

3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

62052-12-4

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

3-(4-phenoxyphenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C17H12N4O/c1-2-5-14(6-3-1)22-15-10-8-13(9-11-15)21-17-16(19-20-21)7-4-12-18-17/h1-12H

InChI Key

PLYHVYHAFVVOJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C4=C(C=CC=N4)N=N3

Origin of Product

United States

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